

Application Note: Preparation and Use of LIJTF500025 Stock and Working Solutions

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Compound of Interest

Compound Name: LIJTF500025

Cat. No.: B15583606

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Audience: Researchers, scientists, and drug development professionals.

Introduction **LIJTF500025** is a potent and highly selective chemical probe that inhibits LIM domain kinase 1 (LIMK1) and LIMK2.^[1] It functions as a Type III allosteric inhibitor, binding to a pocket outside of the ATP-binding site, which accounts for its high selectivity across the human kinome.^{[2][3]} LIM kinases are crucial regulators of actin cytoskeleton dynamics through their phosphorylation and subsequent inactivation of cofilin family proteins.^{[4][5]} By inhibiting LIMK1/2, **LIJTF500025** prevents cofilin phosphorylation, thereby influencing cellular processes such as motility, morphology, and proliferation.^{[2][4]} This makes **LIJTF500025** an invaluable tool for investigating the roles of LIMK in various physiological and pathological contexts, including cancer and neurological disorders.^{[1][6]}

This document provides detailed protocols for the preparation of **LIJTF500025** stock solutions and subsequent working dilutions for use in cell-based assays.

Data Presentation

Quantitative data for **LIJTF500025** are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of **LIJTF500025**

| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | (S)-2-benzyl-6-(8-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,3]oxazepin-3-yl)-7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxamide | [7] |
| Molecular Formula | C ₂₄ H ₂₂ ClN ₅ O ₄ | [7] |
| Molecular Weight | 479.92 g/mol | [1][7] |
| CAS Number | 2838087-03-7 | [7] |

Table 2: Biological Activity of **LIJTF500025**

| Parameter | Target | Value | Assay Method | Reference |
|--------------------|--------|-----------------------|--|-----------|
| pIC ₅₀ | LIMK1 | 6.77 | NanoBRET | [1] |
| LIMK2 | 7.03 | NanoBRET | [1] | |
| EC ₅₀ | LIMK1 | 82 nM | NanoBRET (Cell-based) | [2][5] |
| LIMK2 | 52 nM | NanoBRET (Cell-based) | [2][5] | |
| RIPK1 (Off-target) | 6.3 nM | NanoBRET (Cell-based) | [2][5] | |
| K _D | LIMK1 | 37 nM | Isothermal Titration Calorimetry (ITC) | [2][5] |

Table 3: Recommended Solvents and Storage Conditions

| Parameter | Recommendation | Reference |
|--------------------------|--|-----------|
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | [8][9] |
| Stock Solution Conc. | 10 mM (Recommended) | |
| Stock Solution Storage | Aliquot in single-use volumes. Store at -20°C for short-term (months) or -80°C for long-term (years). Avoid repeated freeze-thaw cycles. | [7] |
| Working Solution Storage | Prepare fresh for each experiment. Do not store aqueous dilutions. | |

Experimental Protocols

Safety Precautions: Always handle small molecule inhibitors in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of a 10 mM LIJTF500025 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for small molecule inhibitors.

Materials:

- **LIJTF500025** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated analytical balance

- Vortex mixer
- Pipettes and sterile tips

Methodology:

- Calculation: Determine the mass of **LIJTF500025** powder required. To prepare 1 mL of a 10 mM stock solution:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 479.92 \text{ g/mol} \times 1000 \text{ mg/g}$
 - $\text{Mass (mg)} = 4.80 \text{ mg}$
- Weighing: Carefully weigh out 4.80 mg of **LIJTF500025** powder and transfer it into a sterile vial. Note: If the amount of powder provided is small, it is recommended to dissolve the entire contents of the manufacturer's vial directly to avoid weighing errors.
- Solubilization: Add 1.0 mL of anhydrous DMSO to the vial containing the powder.
- Mixing: Tightly cap the vial and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible.
- Aiding Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[8] Allow the solution to return to room temperature before proceeding.
- Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots upright at -20°C or -80°C, protected from light.[7]

Protocol 2: Preparation of Working Dilutions for Cell-Based Assays

This protocol describes the serial dilution of the 10 mM DMSO stock solution into cell culture medium for treating cells. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically $\leq 0.1\%$.^[5]

Materials:

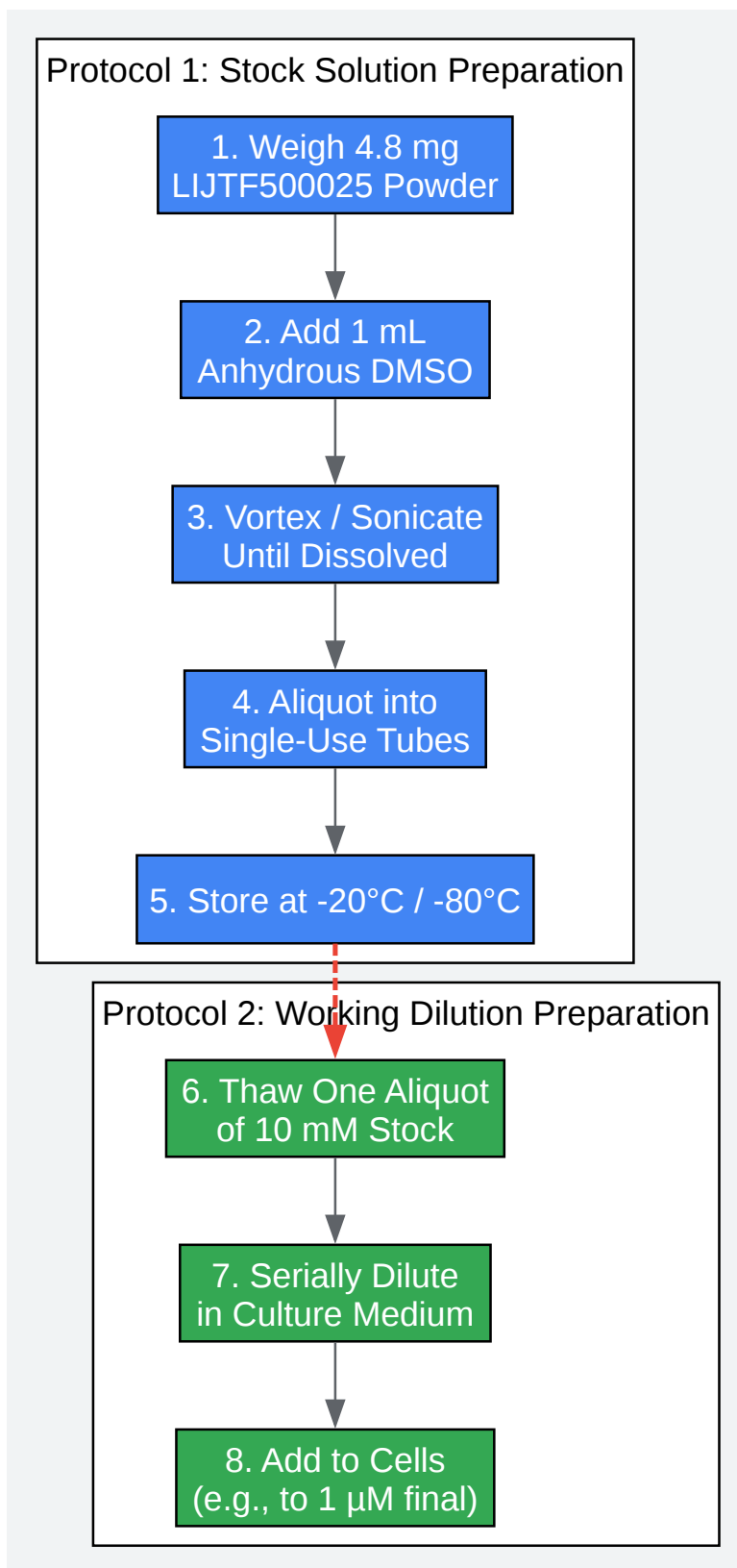
- 10 mM **LIJTF500025** stock solution in DMSO
- Sterile, pre-warmed complete cell culture medium
- Sterile microcentrifuge tubes
- Pipettes and sterile tips

Methodology:

- Recommended Concentration: For cell-based assays, a final concentration of up to 1 μM **LIJTF500025** is recommended to ensure target specificity and minimize potential cytotoxicity.^{[2][5]} No cytotoxicity was observed up to 10 μM in several cell lines.^[5]
- Example Dilution to 1 μM Final Concentration:
 - Step A - Intermediate Dilution (Optional but Recommended): Prepare a 100 μM intermediate solution by diluting the 10 mM stock 1:100.
 - Add 2 μL of 10 mM **LIJTF500025** stock to 198 μL of pre-warmed cell culture medium. Mix well.
 - Step B - Final Dilution: Prepare the final 1 μM working solution by diluting the 100 μM intermediate solution 1:100 into the final volume of media for your cell culture plate.
 - For example, to treat cells in a well containing 1 mL of medium, add 10 μL of the 100 μM intermediate solution to 990 μL of medium in the well.
- Final DMSO Concentration Check: This two-step dilution results in a final DMSO concentration of 0.1%.

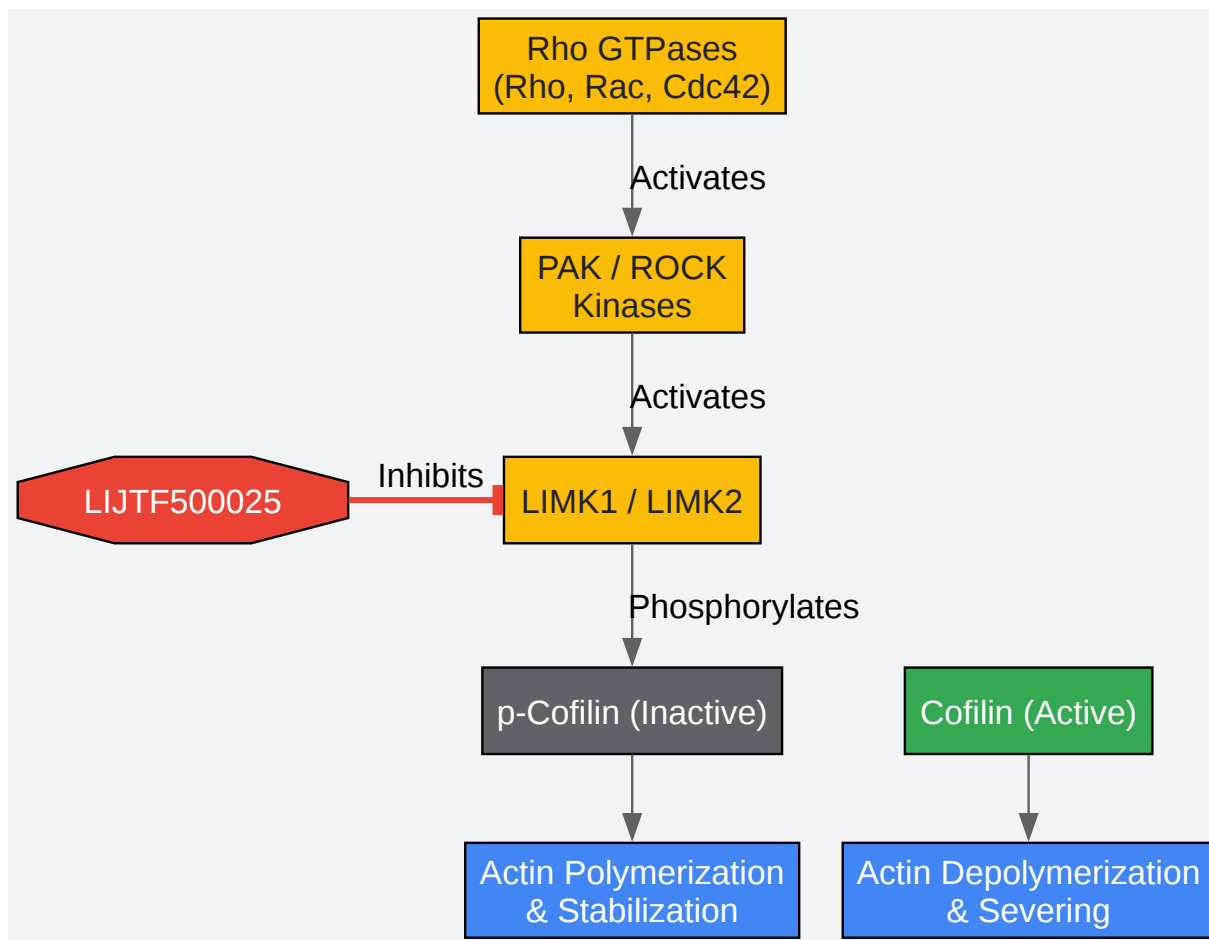
- $(1\ \mu\text{M final} / 10,000\ \mu\text{M stock}) = 1:10,000$ dilution of DMSO = 0.01% final DMSO. This is well-tolerated by most cell lines.
- Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the inhibitor (e.g., 0.01% DMSO). This is essential to differentiate the effects of the compound from those of the solvent.
- Application: Mix the final working solution gently by pipetting and immediately add it to your cell cultures. Prepare working solutions fresh for each experiment.

Visualized Workflows and Pathways



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Caption: Workflow for preparing **LIJTF500025** stock and working solutions.



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Caption: **LIJTF500025** inhibits the LIMK signaling pathway.

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